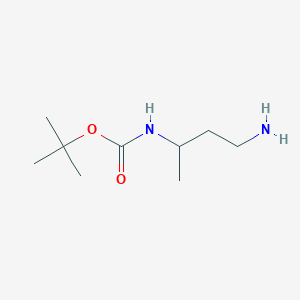

tert-Butyl (4-aminobutan-2-yl)carbamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(4-aminobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFFSNZHLGGAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937757 | |

| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170367-69-8 | |

| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4-aminobutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-aminobutan-2-yl)carbamate is a chiral carbamate derivative that serves as a crucial and versatile synthetic intermediate in the fields of organic chemistry and pharmaceutical research.[1] Its structure features a butane backbone with two amino groups, one of which is protected by a tert-butoxycarbonyl (Boc) group, while the other remains a free primary amine.[1] This differential protection is key to its utility, allowing for site-selective chemical modifications. The presence of a chiral center at the C-2 position means it exists as (R) and (S) enantiomers, which are critical for the stereoselective synthesis of complex target molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Structure and Physicochemical Properties

The core structure consists of a four-carbon chain with an amine at the 4-position and a Boc-protected amine at the 2-position. The IUPAC name for the general structure is tert-butyl N-(4-aminobutan-2-yl)carbamate.

Chemical Structure

The two-dimensional chemical structure is as follows:

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| Monoisotopic Mass | 188.15248 Da | [1] |

| CAS Number (Racemic) | 177489-90-6 | [1] |

| CAS Number ((S)-enantiomer) | 176982-57-3 | [1][3] |

| CAS Number ((R)-enantiomer) | 170367-69-8 | [4] |

| InChI Key | JOFFSNZHLGGAJC-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NC(C)CCN | [2] |

Experimental Protocols

General Synthesis Pathway

The synthesis of this compound often involves the use of a readily available, enantiopure starting material to ensure high stereochemical purity.[1] A common strategy is the reduction of a prochiral ketone to a chiral alcohol or amine using a chiral catalyst or enzyme.[1] Another approach involves using chiral auxiliaries, such as Evans auxiliaries, for stereoselective alkylation.[1]

A representative synthetic workflow for a related compound, as described in patent literature, involves a phase transfer catalyzed (PTC) alkylation reaction.[5] While not for the exact target molecule, the principles are illustrative of the methods used for carbamate synthesis and modification.

Illustrative Alkylation Protocol (adapted from a related synthesis):

-

Reaction Setup: A precursor molecule, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is dissolved in ethyl acetate in a four-neck round-bottom flask equipped with a mechanical stirrer.[5]

-

Catalyst and Reagent Addition: A phase transfer catalyst, such as tetrabutylammonium bromide, and an alkylating agent, like dimethyl sulfate, are added to the solution.[5]

-

Base Addition: The flask is cooled (e.g., to 0-5°C), and a 50% potassium hydroxide (KOH) solution is added dropwise while maintaining the low temperature.[5]

-

Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 0-10°C) until completion, monitored by an appropriate method like TLC.[5]

-

Workup and Purification: Upon completion, water is added to the reaction mixture. The product is extracted into the organic layer. The organic phase is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.[5] The solvent is evaporated, and the final product is purified by crystallization from a suitable solvent like n-hexane.[5]

Caption: Illustrative workflow for a phase transfer catalyzed synthesis.

Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the structure of this compound.

-

¹H NMR: The spectrum would show a characteristic singlet for the nine protons of the tert-butyl group in the upfield region.[1] Other signals would correspond to the protons on the butane backbone and the amine groups.

-

¹³C NMR: The spectrum would display distinct signals for each unique carbon atom, including those in the tert-butyl group, the carbonyl group, and the butane chain.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to further support the structure.

-

Techniques: Electrospray ionization (ESI-MS) is commonly used. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.[1]

-

Expected Ions: In ESI-MS, the compound is typically observed as its protonated form [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The monoisotopic mass of the neutral molecule is 188.15248 Da.[1]

Applications in Drug Development and Organic Synthesis

The primary value of this compound lies in its role as a bifunctional building block. The differential reactivity of its two amine groups is central to its application.

Role as a Protected Diamine

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable under a wide range of basic and nucleophilic conditions.[1] This stability allows chemists to perform reactions exclusively at the free primary amine without affecting the protected secondary amine.[1]

Reactions at the Free Amine: The primary amino group can undergo a variety of transformations, including:

-

Acylation

-

Alkylation

-

Reductive amination

-

Formation of amides, sulfonamides, and ureas

Boc Group Deprotection

A key feature of the Boc group is its clean and efficient removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] This deprotection step regenerates the free amine, allowing for subsequent synthetic transformations at that site.

Caption: Boc-protection and acidic deprotection logical relationship.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutically active molecules.[1] Its chiral nature is particularly important for producing enantiomerically pure drugs.

-

Lacosamide Synthesis: The (S)-enantiomer is a documented key chiral intermediate in the production of the anticonvulsant drug Lacosamide.[1]

Its structure is also valuable in peptide and peptidomimetic chemistry. It can be incorporated into peptide chains to create modified peptides or serve as a scaffold for molecules that mimic the structure and function of natural peptides.[1] The stability of the Boc group is compatible with the conditions of solid-phase peptide synthesis (SPPS).[1]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its unique structure: a chiral, differentially protected diamine. Its robust Boc protection, coupled with a reactive primary amine, provides a versatile platform for the asymmetric synthesis of complex nitrogen-containing compounds. Its role as a key building block in the synthesis of pharmaceuticals underscores its importance to the drug development industry. A thorough understanding of its properties and reactivity is essential for chemists and researchers aiming to leverage its synthetic potential.

References

- 1. This compound| [benchchem.com]

- 2. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 176982-57-3|(S)-tert-Butyl (4-aminobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. 170367-69-8|(R)-tert-Butyl (4-aminobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

(R)-tert-Butyl (4-aminobutan-2-yl)carbamate CAS number and specs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (4-aminobutan-2-yl)carbamate, a chiral carbamate derivative, is a pivotal building block in modern organic and medicinal chemistry. Its unique structural features, including a stereocenter and a differentially protected diamine, make it an invaluable intermediate in the asymmetric synthesis of complex molecules and active pharmaceutical ingredients (APIs). The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the free primary amine, enabling the construction of intricate molecular architectures with high precision. This guide provides a comprehensive overview of its chemical specifications, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Specifications

CAS Number: 170367-69-8[1]

The physical and chemical properties of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate are summarized in the table below. These specifications are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀N₂O₂ | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% (HPLC) | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

| InChI Key | JOFFSNZHLGGAJC-UHFFFAOYSA-N | [2] |

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. Its stability in various reaction conditions and its facile removal under mild acidic conditions make it an ideal choice for multi-step syntheses.[5]

Boc Protection and Deprotection Mechanisms

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The protection mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.

The removal of the Boc group (deprotection) is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds through the protonation of the carbamate oxygen, followed by the fragmentation of the protonated intermediate to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[5]

References

An In-depth Technical Guide to the Physical Properties of (S)-tert-Butyl (4-aminobutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the known physical properties of (S)-tert-Butyl (4-aminobutan-2-yl)carbamate, a chiral carbamate derivative utilized as a synthetic intermediate. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document also outlines standardized experimental protocols for the determination of key physical properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.

Core Physical Properties

(S)-tert-Butyl (4-aminobutan-2-yl)carbamate is a chiral building block essential in the synthesis of various organic molecules. The following table summarizes its fundamental physical and chemical properties. It should be noted that experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available scientific literature.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O₂ | [1] |

| Molecular Weight | 188.27 g/mol | N/A |

| CAS Number | 176982-57-3 | [2] |

| Monoisotopic Mass | 188.15248 Da | [1] |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Predicted XlogP | 0.8 | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the key physical properties of organic compounds like (S)-tert-Butyl (4-aminobutan-2-yl)carbamate.

The melting point of a solid is the temperature at which it transitions to a liquid state. This property is a crucial indicator of purity.[3]

Methodology: Capillary Method [4]

-

Sample Preparation: A small, dry sample of the compound is finely powdered. The open end of a capillary tube is pressed into the powder and tapped gently to pack the solid into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.[3]

-

Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-1.0 °C).

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro-Boiling Point (Thiele Tube Method) [5][6]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil).[5][6]

-

Measurement: The Thiele tube is gently heated, causing the liquid in the test tube to heat up. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[5]

-

Data Recording: Heating is discontinued, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5][6]

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For amines, solubility in various solvents, including water and acidic solutions, provides valuable information.[7][8]

Methodology: Qualitative Solubility Testing [8]

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water, ethanol, acetone, and a nonpolar organic solvent like hexane.[9] An acidic solution (e.g., dilute HCl) is also crucial for testing the basicity of the amine.[8]

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).[8]

-

Observation: The mixture is agitated vigorously. The degree of dissolution is observed and recorded. Observations can be categorized as soluble, partially soluble, or insoluble.[8]

-

Acidic Solution Test: The solubility in a dilute acid is particularly informative for amines. Dissolution in aqueous acid, even if insoluble in water, indicates the formation of a soluble ammonium salt, confirming the basic nature of the compound.[10][11]

Logical Workflow for Physical Property Analysis

The following diagram illustrates a typical workflow for the physical and chemical characterization of a novel organic compound.

Caption: Workflow for Physical Property Determination.

References

- 1. PubChemLite - Tert-butyl n-[(2s)-4-aminobutan-2-yl]carbamate (C9H20N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 176982-57-3|(S)-tert-Butyl (4-aminobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. pennwest.edu [pennwest.edu]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. embibe.com [embibe.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. docsity.com [docsity.com]

- 10. studylib.net [studylib.net]

- 11. byjus.com [byjus.com]

Technical Guide: Spectroscopic Analysis of tert-Butyl (4-aminobutan-2-yl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This guide provides a detailed overview of the expected spectral data for tert-butyl (4-aminobutan-2-yl)carbamate, a chiral carbamate derivative utilized as a key synthetic intermediate.[1] Due to the absence of publicly available experimental spectra, this document compiles predicted and characteristic data based on the compound's structure and general spectroscopic principles. It also includes standardized experimental protocols for acquiring such data.

The molecule, with the chemical formula C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol , features a tert-butoxycarbonyl (Boc) protecting group on one amine and a free primary amine, allowing for selective chemical transformations.[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. The monoisotopic mass of the molecule is 188.15248 Da.[1] In a typical analysis, the compound would be observed as various adducts.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for common adducts of the parent molecule.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 189.1598 |

| [M+Na]⁺ | 211.1417 |

| [M+K]⁺ | 227.1156 |

| [M+NH₄]⁺ | 206.1863 |

| [M-H]⁻ | 187.1452 |

Data is based on predicted values for the molecular formula C₉H₂₀N₂O₂.[1]

Fragmentation Patterns

Under ionization conditions that induce fragmentation (e.g., Electron Ionization or Collision-Induced Dissociation), characteristic fragmentation of the molecular ion would be expected. Key fragmentation pathways include:

-

Loss of the tert-butyl group: A prominent fragment would likely appear at m/z corresponding to [M - 57]⁺, resulting from the cleavage of the C-O bond of the Boc group.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway for amines.[2]

-

Loss of isobutene: A rearrangement reaction leading to the loss of isobutene (C₄H₈, 56 Da) from the Boc group to form a carbamic acid intermediate, which may further decarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum would display characteristic signals for each unique proton environment. The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and integrations for the protons in the structure.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃ )₃ | ~ 1.45 | Singlet (s) | 9H |

| -CH -CH₃ | Multiplet (m) | 1H | |

| -CH₃ | ~ 1.15 | Doublet (d) | 3H |

| -CH₂ -CH₂NH₂ | Multiplet (m) | 2H | |

| -CH₂-CH₂ NH₂ | ~ 2.8 - 3.0 | Multiplet (m) | 2H |

| -NH -Boc | ~ 4.5 - 5.5 | Broad Singlet (br s) | 1H |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H |

Note: Chemical shifts of NH and NH₂ protons are highly dependent on solvent and concentration and may exchange with D₂O.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C O- | ~ 155 - 157 |

| -C (CH₃)₃ | ~ 79 - 81 |

| -C(C H₃)₃ | ~ 28.5 |

| -C H-CH₃ | ~ 45 - 50 |

| -C H₃ | ~ 20 - 25 |

| -C H₂-CH₂NH₂ | ~ 35 - 40 |

| -CH₂-C H₂NH₂ | ~ 40 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the spectrum would be dominated by features of the amine and carbamate groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |

| N-H Stretch (Carbamate) | 3200 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Carbamate) | 1680 - 1720 | Strong |

| N-H Bend (Amine/Amide) | 1550 - 1650 | Medium |

| C-O Stretch (Carbamate) | 1250 - 1300 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3] Dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[3]

-

Chromatography (LC):

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to promote [M+H]⁺ ion formation), is typically used.

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry (MS):

-

Ionization Source: Use an Electrospray Ionization (ESI) source in positive ion mode.

-

Mass Analyzer: Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the ion of interest.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak to identify the molecular ion and its adducts.

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: This technique requires minimal sample preparation. Place a small amount of the solid or liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide).[4][5]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from ambient CO₂ and water vapor.

-

Sample Spectrum Acquisition:

-

Ensure good contact between the sample and the ATR crystal. For solid samples, a pressure clamp is used.

-

Acquire the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthetic intermediate like this compound.

References

Characterization of Boc-Protected 1,3-Diaminobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques used to characterize mono-Boc-protected 1,3-diaminobutane (tert-butyl (3-aminobutyl)carbamate). The successful protection of one of the two amine groups in 1,3-diaminobutane is a critical step in the synthesis of many pharmaceutical compounds and complex organic molecules. Confirmation of the structure and purity of this monoprotected intermediate is paramount for ensuring the desired outcome of subsequent synthetic steps.

This guide details the experimental protocols and expected data for the primary spectroscopic and chromatographic methods used in the characterization of this compound. While specific experimental data for tert-butyl (3-aminobutyl)carbamate is not widely available in the literature, this guide utilizes data from the closely related analogue, N-Boc-1,3-diaminopropane, to provide representative values and interpretation guidance.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of Boc-protected 1,3-diaminobutane. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of the Boc protecting group and the overall structure of the molecule.

1.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The presence of the Boc group is readily identified by a characteristic singlet peak corresponding to the nine equivalent protons of the tert-butyl group.

Table 1: Representative ¹H NMR Spectral Data

| Functional Group | Chemical Shift (δ, ppm) (CDCl₃) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.44 | Singlet | 9H |

| -CH(CH₃)- | ~1.10 | Doublet | 3H |

| -CH₂-CH(NH₂)- | ~1.60-1.75 | Multiplet | 2H |

| -CH₂-NHBoc | ~3.10-3.20 | Multiplet | 2H |

| -CH(NH₂)- | ~2.80-2.95 | Multiplet | 1H |

| -NH-Boc | ~4.80-5.20 | Broad Singlet | 1H |

| -NH₂ | ~1.50-2.00 | Broad Singlet | 2H |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

1.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include those from the carbonyl and the quaternary carbon of the Boc group.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) (CDCl₃) |

| -C(CH₃)₃ | ~28.4 |

| -CH(CH₃)- | ~23.0 |

| -CH₂-CH(NH₂)- | ~38.0 |

| -CH₂-NHBoc | ~40.0 |

| -CH(NH₂)- | ~45.0 |

| -C(CH₃)₃ | ~79.1 |

| C=O | ~156.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For Boc-protected 1,3-diaminobutane, the expected molecular weight is 188.27 g/mol .

Table 3: Expected Mass Spectrometry Data

| Ion | m/z | Description |

| [M+H]⁺ | 189.16 | Molecular ion peak (protonated) |

| [M-Boc+H]⁺ | 89.11 | Loss of the Boc group |

| [M-tBu+H]⁺ | 133.10 | Loss of the tert-butyl group |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Boc-protected 1,3-diaminobutane will show characteristic absorption bands for the N-H and C=O bonds of the carbamate group, as well as the N-H bonds of the free primary amine.

Table 4: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (carbamate) | 3300-3500 | Broad peak |

| N-H Stretch (primary amine) | 3250-3400 | Two sharp peaks |

| C-H Stretch (aliphatic) | 2850-3000 | |

| C=O Stretch (carbamate) | 1680-1720 | Strong, sharp peak |

| N-H Bend (primary amine) | 1590-1650 | |

| C-N Stretch | 1000-1250 |

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of Boc-protected 1,3-diaminobutane and for separating it from starting materials and byproducts, such as the di-protected diamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the compound. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA).

Gas Chromatography (GC)

Gas chromatography can also be used to assess purity. The compound is typically analyzed on a non-polar or moderately polar capillary column.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the Boc-protected 1,3-diaminobutane in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.

-

Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Data Analysis: Interpret the resulting mass spectrum to confirm the molecular weight of the compound.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. A sufficient number of scans should be co-added to obtain a high-quality spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Visualizations

The following diagrams illustrate the typical workflows for the characterization techniques described.

The Multifaceted Biological Activities of tert-Butyl (4-aminobutan-2-yl)carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (4-aminobutan-2-yl)carbamate scaffold has emerged as a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active molecules.[1] Its inherent structural features, including a chiral center and a differentially protected diamine, provide a unique platform for the development of novel therapeutic agents. This technical guide delves into the significant biological activities exhibited by derivatives of this carbamate, focusing on their anticancer, neuroprotective, and antimicrobial properties. We will explore the quantitative data supporting these activities, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the this compound core have been incorporated into complex molecules, notably podophyllotoxin analogs, which have demonstrated potent cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer activity by interfering with critical cellular processes such as microtubule dynamics and DNA replication, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of several podophyllotoxin derivatives incorporating a carbamate moiety has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound ID | HeLa (Cervical Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | K562/A02 (Drug-Resistant Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Reference |

| 9l | 7.93 | 6.42 | 6.89 | - | [2] |

| 9i | 0.19 | - | - | - | [2] |

| 9e | - | <4.39 | - | - | [2] |

| E5 | - | - | - | 0.35 | |

| c1 | - | - | - | - | [3] |

| c2 | - | - | - | - | [3] |

| 4β-(1,2,3-triazol-1-yl)podophyllotoxin cyclopentyl carbamate | Potent | Potent | Potent | Potent | [4] |

Note: The specific structures of compounds 9l, 9i, 9e, E5, c1, and c2 can be found in the cited literature. The term "Potent" indicates significant activity as reported in the study, with specific IC50 values available in the source.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of these derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., podophyllotoxin derivatives) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a detergent solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Experimental Workflow: MTT Assay

Neuroprotective Activity: Combating Neurodegenerative Processes

Certain derivatives of this compound have shown promise in the context of neurodegenerative diseases like Alzheimer's. These compounds can exhibit multifaceted neuroprotective effects, including the inhibition of key enzymes involved in the disease pathology and the modulation of inflammatory responses.

Quantitative Neuroprotective Data

A notable example is the multi-target compound designated as M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate).[5] In vitro studies have demonstrated its ability to inhibit enzymes implicated in Alzheimer's disease and to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of the disease.[5]

| Compound | Target/Activity | Potency | Reference |

| M4 | β-secretase 1 (BACE1) | IC50 = 15.4 nM | [6] |

| M4 | Acetylcholinesterase (AChE) | Ki = 0.17 µM | [6] |

| M4 | Aβ Aggregation Inhibition | 85% inhibition at 100 µM | [6] |

Additionally, the hydroxylated derivative, (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate , has been shown to protect astrocytes against amyloid beta-induced toxicity and reduce levels of the pro-inflammatory cytokine TNF-α in cell cultures, suggesting anti-inflammatory and neuroprotective properties.[7]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory activity of these derivatives against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, is often measured using the Ellman's method.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of the substrate acetylthiocholine iodide (ATCI), and solutions of the test compound at various concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, the AChE enzyme is pre-incubated with the test compound or a vehicle control for a specific duration.

-

Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and DTNB to the wells.

-

Kinetic Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined. The IC50 or Ki value is then calculated from this data.

Signaling Pathway: PI3K/Akt in Neuroprotection

The neuroprotective effects of various compounds are often mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway. Activation of this pathway can lead to the inhibition of apoptosis and the promotion of cell survival and growth. While direct evidence for the modulation of this pathway by this compound derivatives is still emerging, it represents a plausible mechanism for their observed neuroprotective effects.

Antimicrobial Activity: A New Frontier in Combating Infections

Derivatives incorporating the tert-butyl carbamate moiety have also been investigated for their potential as antimicrobial agents. These compounds can exhibit activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

A study on a series of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs demonstrated their antibacterial activity against several strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined for these compounds.

| Compound ID | S. aureus (ATCC 25323) MIC (µg/mL) | Reference |

| 4k | 6.25 | |

| 5f | 6.25 | |

| Ciprofloxacin (Standard) | 6.25 |

Note: The structures of compounds 4k and 5f can be found in the cited literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC values are typically determined using the broth microdilution method.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that prevents visible growth is considered the MIC.

Methodology:

-

Compound Preparation: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: Broth Microdilution

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area of research in drug discovery. The diverse biological activities, spanning anticancer, neuroprotective, and antimicrobial effects, underscore the potential of this chemical framework. The quantitative data presented herein highlights the potency of these compounds and provides a basis for further structure-activity relationship (SAR) studies. The detailed experimental protocols offer a practical guide for researchers seeking to evaluate similar compounds.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the underlying mechanisms of action, particularly the specific signaling pathways modulated by these derivatives, will be crucial for their rational design and development as next-generation therapeutics. The versatility of the this compound core suggests that its exploration in other therapeutic areas may also yield valuable discoveries.

References

- 1. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]

- 4. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model [mdpi.com]

- 6. (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | 167216-17-3 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

Chiral 1,3-Diamine Synthons: A Technical Guide for Researchers in Organic Chemistry and Drug Development

Introduction: Chiral 1,3-diamines are privileged structural motifs frequently encountered in a wide array of natural products, pharmaceuticals, and chiral catalysts. Their defined stereochemical arrangement is crucial for molecular recognition and biological activity, making them invaluable building blocks in the synthesis of complex, high-value molecules. This in-depth technical guide provides a comprehensive overview of the synthesis and application of chiral 1,3-diamine synthons, with a focus on methodologies, quantitative data, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Synthetic Strategies for Chiral 1,3-Diamine Synthons

The stereoselective synthesis of 1,3-diamines remains a challenging yet critical endeavor in organic chemistry. Various methodologies have been developed to control the stereochemistry at the C1 and C3 positions, broadly categorized into diastereoselective, enantioselective, and catalytic approaches.

Diastereoselective Methods

Diastereoselective strategies often rely on the use of chiral auxiliaries or the reduction of prochiral substrates containing a stereocenter.

a) Diastereoselective Reduction of β-Amino Ketones and Derivatives: A common and effective method involves the diastereoselective reduction of β-amino ketones or their imine derivatives. The choice of reducing agent and substrate protecting groups can influence the stereochemical outcome, providing access to either syn- or anti-1,3-diamines. For instance, the reduction of β-amino ketones with samarium(II) iodide can lead to either syn or anti 1,3-amino alcohols, which are precursors to 1,3-diamines, depending on the N-protecting group.[1][2]

b) Diastereoselective Reduction of Atropisomeric N-tert-Butanesulfinylketimines: A highly diastereoselective reduction of atropisomeric N-tert-butanesulfinylketimines has been employed to prepare chiral, nonracemic o-aminobenzylamines, which are a class of 1,3-diamines.[3]

Enantioselective Methods

Enantioselective methods introduce chirality through the use of chiral catalysts or reagents in reactions involving prochiral starting materials.

a) Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 1,3-diamines. The Mannich reaction, in particular, has been extensively utilized. Chiral amines or phosphoric acids can catalyze the enantioselective addition of enolizable pronucleophiles to imines, establishing the 1,3-diamine framework with high stereocontrol.[4][5][6][7][8] For example, a four-component Mannich reaction using a BINOL-derived phosphoric acid catalyst provides access to enantioenriched 1,3-diamines from enamides.[6]

b) Transition Metal Catalysis: Transition metal complexes, particularly those of rhodium, palladium, and iridium, have been successfully applied in the asymmetric synthesis of 1,3-diamines. These methods include hydroamination, allylic amination, and C-H insertion reactions.[9][10][11][12][13] Rhodium(II) catalysts, for instance, can catalyze the allylic 1,3-diamination of alkenes.[14]

Quantitative Data on Chiral 1,3-Diamine Synthesis

The efficiency and stereoselectivity of the synthetic methods are critical for their practical application. The following tables summarize key quantitative data from selected publications.

| Method | Substrate(s) | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Reference |

| Diastereoselective Reduction | β-Amino Ketones | Samarium(II) Iodide | THF | Good | High syn or anti selectivity | [1] |

| Organocatalytic Mannich Reaction | Ketones and N-Boc-imines | 1,3-Diamine-derived catalyst | - | High | High ee | [4][5] |

| Rhodium-Catalyzed C-H Insertion | Alkylsulfamides | Rhodium catalyst | - | - | Stereospecific | [9] |

| Palladium/Rhodium Catalysis | Allylic carbonates and sulfamate nucleophiles | Pd₂(dba)₃·CHCl₃, chiral ligand; Rh₂(esp)₂ | THF | Good | >90% ee | [11][12] |

| Relay Amine/Palladium Catalysis | 1,3-Dienes, Sulfuric Diamide, Aldehydes | Pyrrolidine, Palladium catalyst | - | - | Moderate to good ee | [13] |

Applications in Drug Development

Chiral 1,3-diamines are key intermediates in the synthesis of numerous biologically active molecules, including antiviral and anticancer agents.[15][16][17][18][19][20] The precise spatial arrangement of the amino groups is often critical for binding to biological targets.

-

Antiviral Agents: Chiral diamine derivatives have been investigated as novel antiviral agents. For example, compounds derived from 1,2-diphenylethylenediamine have shown promising activity against the tobacco mosaic virus (TMV).[17] While not a direct 1,3-diamine, this highlights the importance of the chiral diamine scaffold in antiviral research. The synthesis of some anti-HIV agents also relies on chiral diamine synthons.[21][22]

-

Anticancer Agents: The 1,3-diamine motif is present in several compounds with anticancer properties. For instance, imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against breast cancer cells.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Organocatalytic Enantioselective Mannich Reaction

Synthesis of δ-Amino β-Ketophosphonates (Adapted from Fuji et al.) [5][23]

To a solution of β-ketophosphonate (0.10 mmol) and imine (0.12 mmol) in a suitable solvent (1.0 mL) at room temperature is added the 1,3-diamine-derived catalyst (10 mol %). The reaction mixture is stirred at the same temperature for the time indicated in the corresponding table in the original publication. After completion of the reaction (monitored by TLC), the mixture is directly purified by column chromatography on silica gel to afford the desired δ-amino β-ketophosphonate.

Protocol 2: Rhodium-Catalyzed C-H Insertion for the Synthesis of Cyclic Sulfamides

General Procedure for Rh-Catalyzed C–H Amination (Adapted from Du Bois et al.) [9]

To a flask charged with the N-Boc-N-alkylsulfamide substrate (0.2 mmol), Rh₂(esp)₂ (2 mol %), and MgO (3 equiv) is added PhCl (2.0 mL). The resulting suspension is stirred at reflux (132 °C). Upon consumption of the starting material (as judged by TLC analysis), the reaction mixture is cooled to room temperature and filtered through a plug of Celite, eluting with CH₂Cl₂. The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography on silica gel to give the corresponding cyclic sulfamide.

Protocol 3: Diastereoselective Reduction of a β-Amino Ketone

Reduction of N-Acyl β-Amino Ketones with SmI₂ (Adapted from Johnston et al.) [1]

The N-acyl-β-amino ketone (0.5 mmol) and 20 equivalents of methanol are dissolved in THF (5 mL) and added to a freshly prepared solution (0.1–0.5 M) of SmI₂ in THF at 0 °C. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with Et₂O. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to yield the corresponding 1,3-amino alcohol.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to chiral 1,3-diamine synthesis.

Caption: General experimental workflow for the synthesis and application of chiral 1,3-diamine synthons.

Caption: Simplified catalytic cycle for the organocatalytic Mannich reaction.

Caption: Logical relationships in Rh(II)-catalyzed allylic 1,3-diamination.

References

- 1. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters | CoLab [colab.ws]

- 9. Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties and Characterization of tert-Butyl (4-aminobutan-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl (4-aminobutan-2-yl)carbamate is a chiral carbamate derivative that serves as a key building block in synthetic organic chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on one of two amino groups, allows for selective chemical modifications. This differential protection makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This document provides a concise overview of its fundamental molecular properties and outlines standard experimental protocols for its characterization.

Molecular and Physical Data

The fundamental quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| Monoisotopic Mass | 188.15248 Da | [1] |

Experimental Protocols for Characterization

The following protocols are standard methods for confirming the identity and purity of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the chemical structure by analyzing the ¹H and ¹³C NMR spectra.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected characteristic signals include a singlet for the nine protons of the tert-butyl group.[1]

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum.

-

Analyze the spectrum for the expected number of unique carbon signals corresponding to the molecular structure.

-

-

Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the connectivity of the molecule.

-

2.2. Mass Spectrometry (MS) for Molecular Weight Verification

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Methodology:

-

Technique: Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample into the mass spectrometer. The compound is typically observed as various adducts in ESI-MS analysis.[1]

-

Data Interpretation: Compare the measured monoisotopic mass of the [M+H]⁺ ion (or other adducts) with the calculated theoretical mass to confirm the elemental formula. The monoisotopic mass of C₉H₂₀N₂O₂ is 188.15248 Da.[1]

-

Workflow for Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of tert-Butyl (4-aminobutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-aminobutan-2-yl)carbamate is a chiral carbamate derivative that serves as a crucial and versatile synthetic intermediate in organic chemistry and pharmaceutical research.[1] Its structure features a tert-butoxycarbonyl (Boc) protecting group on one amine, while a primary amine remains accessible for further chemical modifications.[1] This differential protection makes it a valuable building block for synthesizing nitrogen-containing heterocycles and peptide mimetics.[1] Notably, it is a key intermediate in the synthesis of various biologically active molecules and small-molecule therapeutics, including the anticonvulsant drug Lacosamide.[1] This guide provides comprehensive information on its safety, handling, and storage to ensure its proper use in a laboratory setting. This document is intended for research use only and not for human or veterinary use.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 177489-90-6 | [1] |

| Molecular Formula | C₉H₂₀N₂O₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| Appearance | Solid | - |

| IUPAC Name | tert-butyl N-(4-aminobutan-2-yl)carbamate | [2] |

| InChI Key | JOFFSNZHLGGAJC-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 0.7 - 0.8 | [2][3] |

| Monoisotopic Mass | 188.15248 Da | [1][3] |

Safety and Hazard Information

This compound and related carbamates can pose health risks if not handled properly. The following table summarizes the GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Some suppliers recommend refrigerated storage. Always refer to the supplier's specific storage recommendations.

Experimental Protocols

As a key synthetic intermediate, a common and critical reaction involving this compound is the deprotection of the Boc group to liberate the free amine for subsequent reactions.

Boc-Deprotection using Trifluoroacetic Acid (TFA)

This is a widely used method for the removal of the Boc protecting group.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add trifluoroacetic acid dropwise to the stirred solution. The reaction is often accompanied by the evolution of CO₂ gas.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate in vacuo to obtain the deprotected amine.

Visualizations

Experimental Workflow: Boc-Deprotection

Caption: Workflow for the deprotection of the Boc group using TFA.

Logical Relationship: Spill Response Decision Tree

References

Determining the Solubility of tert-Butyl (4-aminobutan-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl (4-aminobutan-2-yl)carbamate, a key chiral intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for its experimental determination in common laboratory solvents. It includes detailed protocols for both qualitative and quantitative solubility assessment, a template for data presentation, and a visual workflow to guide researchers. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction

This compound is a versatile building block in organic chemistry, notable for its differentially protected diamine structure.[1] The presence of a Boc-protected amine and a free primary amine allows for selective chemical modifications, making it a valuable component in the synthesis of complex molecules and active pharmaceutical ingredients.[1]

A compound's solubility is a fundamental physicochemical property that significantly influences its handling, reactivity, and bioavailability. In drug development, poor solubility can impede reaction kinetics, complicate purification, and hinder the formulation of effective therapeutics. Despite its importance, specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in scientific literature.

This guide provides researchers with the necessary protocols and tools to systematically determine the solubility of this compound, ensuring reliable and reproducible results for synthetic and medicinal chemistry applications.

Predicted Solubility Profile

The molecular structure of this compound, featuring both a nonpolar tert-butoxycarbonyl (Boc) group and a polar primary amine, suggests a varied solubility profile. The nonpolar Boc group may enhance solubility in less polar organic solvents, while the primary amine group can engage in hydrogen bonding, potentially increasing solubility in polar and protic solvents.[2][3] The presence of the basic amine group also implies that solubility will be significantly higher in acidic aqueous solutions due to the formation of a soluble ammonium salt.[4]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound has not been found in a review of public literature. The following table is provided as a template for researchers to record experimentally determined data. It is recommended to determine solubility at a standard temperature, such as 25°C.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |

| Water | H₂O | 10.2 | To be determined | Observe pH of saturated solution. |

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |

| Acetone | C₃H₆O | 5.1 | To be determined | |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | |

| Chloroform | CHCl₃ | 4.1 | To be determined | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |

| 5% Hydrochloric Acid (HCl) | HCl (aq) | N/A | To be determined | Expected to be highly soluble. |

| 5% Sodium Hydroxide (NaOH) | NaOH (aq) | N/A | To be determined |

Experimental Protocols

The following sections detail methodologies for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in different types of solvents, which can guide the selection of solvents for quantitative analysis.

Objective: To classify the compound as soluble or insoluble in key solvents and to observe its acid-base behavior.

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), and a representative nonpolar organic solvent (e.g., Hexane or Toluene).

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent in small portions.

-

After each addition, shake or vortex the test tube vigorously for 30-60 seconds.[4]

-

Visually inspect the mixture. A compound is considered soluble if it dissolves completely, leaving no visible solid particles. It is insoluble if solid remains.

-

For the aqueous solution, test the pH with litmus or pH paper. An amine-containing compound is expected to yield a basic solution.[5]

-

Record observations systematically for each solvent. Solubility in 5% HCl is a strong indicator of the presence of a basic amine group.[4]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7]

Objective: To determine the exact concentration of a saturated solution of the compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument (e.g., UV-Vis Spectrophotometer, LC-MS).

-

Selected solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. Ensure there is enough solid so that some will remain undissolved at equilibrium.

-

Accurately add a known volume of the selected solvent (e.g., 2-5 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures at a consistent speed (e.g., 300 RPM) for a sufficient period to reach equilibrium.[8] This typically requires 24 to 72 hours.[6][8] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached, which is indicated by a stable concentration measurement.[8]

-

-

Sample Preparation and Analysis:

-

After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or other quantitative method to determine the concentration of the compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in units such as mg/mL or g/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General experimental workflow for solubility determination.

Conclusion

While pre-existing quantitative solubility data for this compound is scarce, this guide equips researchers with the necessary theoretical understanding and practical methodologies to determine this crucial parameter. By following the detailed qualitative and quantitative (shake-flask) protocols, scientists in drug discovery and chemical development can generate reliable data to inform solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development timelines.

References

Spectroscopic Analysis of Tert-Butyl Carbamates: An In-depth Technical Guide

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and drug development.[1] Its stability under various conditions and the relative ease of its removal make it an invaluable tool for chemists. Accurate and efficient characterization of Boc-protected amines, or tert-butyl carbamates, is paramount to confirm successful protection, assess purity, and elucidate the structure of complex molecules. This technical guide provides a comprehensive overview of the key spectroscopic techniques used for the analysis of tert-butyl carbamates, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy reference, and workflow diagrams to illustrate analytical processes.

General Spectroscopic Analysis Workflow

The structural elucidation of a tert-butyl carbamate typically follows a logical workflow involving multiple spectroscopic techniques. Each method provides complementary information, and together they allow for an unambiguous confirmation of the chemical structure.

Caption: High-level workflow for spectroscopic structure confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the routine analysis of Boc-protected amines. The spectrum provides definitive evidence of the tert-butyl group and offers detailed information about the structure of the amine portion of the molecule.

A hallmark of a successful Boc protection is the presence of a sharp, prominent singlet in the upfield region of the spectrum, typically around 1.4 ppm.[1] This signal corresponds to the nine chemically equivalent protons of the tert-butyl group and characteristically integrates to 9H.[1] Another key signal is that of the N-H proton of the carbamate, which usually appears as a broad singlet. Its chemical shift is variable and depends on the solvent and concentration. The protons on the carbon atom attached directly to the carbamate nitrogen are deshielded and typically appear in the 3.1-3.3 ppm range.[1]

Quantitative ¹H NMR Data

The following table summarizes characteristic ¹H NMR data for several tert-butyl carbamates, with spectra recorded in deuterochloroform (CDCl₃).

| Compound | Structure Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl carbamate | -C(CH₃)₃ | 1.48 | Singlet | 9H |

| -NH₂ | 4.49 | Broad Singlet | 2H | |

| tert-Butyl (3-aminopropyl)carbamate [1] | -C(CH₃)₃ | 1.43 | Singlet | 9H |

| -CH₂-CH₂-NH₂ | 1.62 | Multiplet | 2H | |

| -CH₂-NH₂ | 2.76 | Triplet | 2H | |

| -CH₂-NHBoc | 3.21 | Triplet | 2H | |

| -NH- | 4.90 | Broad Singlet | 1H | |

| tert-Butyl (2-hydroxyethyl)carbamate [2] | -C(CH₃)₃ | 1.43 | Singlet | 9H |

| -CH₂-OH | 3.66 | Triplet | 2H | |

| -CH₂-NHBoc | 3.26 | Triplet | 2H | |

| -NH- | 5.23 | Broad Singlet | 1H | |

| -OH | 2.75 | Singlet | 1H | |

| tert-Butyl (4-bromophenyl)carbamate [2] | -C(CH₃)₃ | 1.51 | Singlet | 9H |

| Aromatic CH | 7.25 | Doublet | 2H | |

| Aromatic CH | 7.39 | Doublet | 2H | |

| -NH- | 6.47 | Broad Singlet | 1H |

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the tert-butyl carbamate into a clean, dry vial.[1]

-

Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] Deuterated solvents are used to avoid overwhelming signals from the solvent protons.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.[1]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-